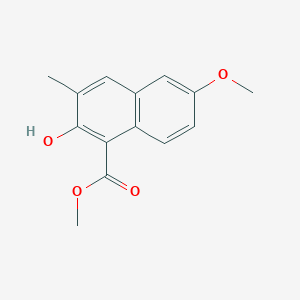
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by its aromatic structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-oxo-6-methoxy-3-methyl-1-naphthoate.
Reduction: Formation of 2-hydroxy-6-methoxy-3-methyl-1-naphthylmethanol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxy group.
Methyl 2-methoxy-1-naphthoate: Similar in structure but lacks the hydroxy group.
Methyl 3-hydroxy-2-naphthoate: Similar in structure but differs in the position of the hydroxy and methoxy groups.
Uniqueness
Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-6-methoxy-3-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-8-6-9-7-10(17-2)4-5-11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 |
Clave InChI |
NDSNTVYPHAXUNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)OC)C(=C1O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
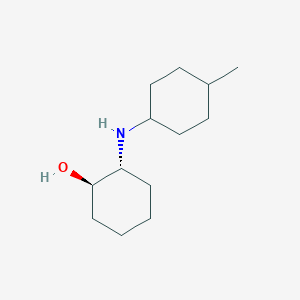
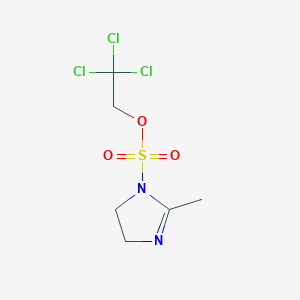
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
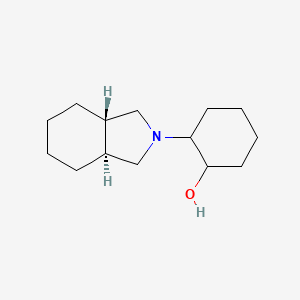
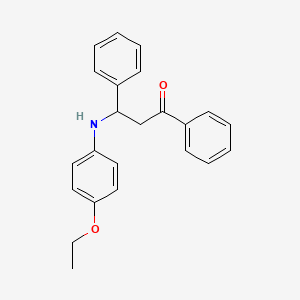
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
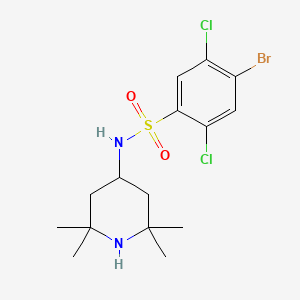

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)

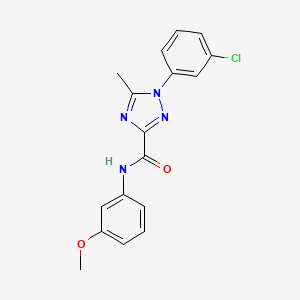
![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
